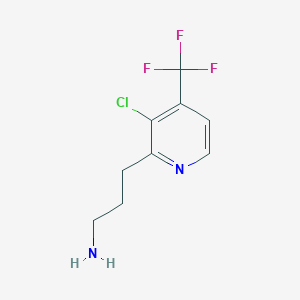
3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-chloro-4-(trifluoromethyl)pyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine group.
Reaction Conditions: The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Chemical Biology: It serves as a building block in the synthesis of biologically active molecules for research purposes.
作用機序
The mechanism of action of 3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways, leading to the disruption of cellular processes and ultimately causing cell death in targeted organisms.
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the propan-1-amine group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of the propan-1-amine group.
Uniqueness
3-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, combined with the propan-1-amine side chain. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in pharmaceuticals and agrochemicals.
特性
分子式 |
C9H10ClF3N2 |
|---|---|
分子量 |
238.64 g/mol |
IUPAC名 |
3-[3-chloro-4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-6(9(11,12)13)3-5-15-7(8)2-1-4-14/h3,5H,1-2,4,14H2 |
InChIキー |
KLCRQNRSWWCBFU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


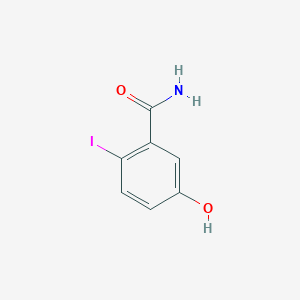
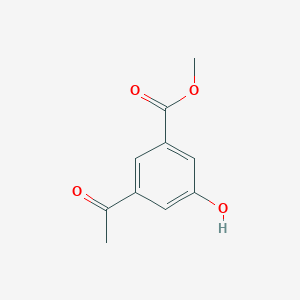

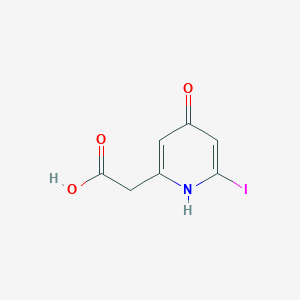
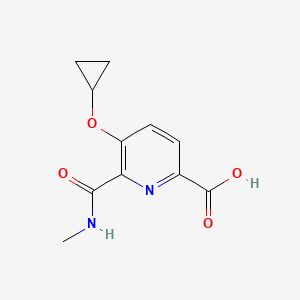
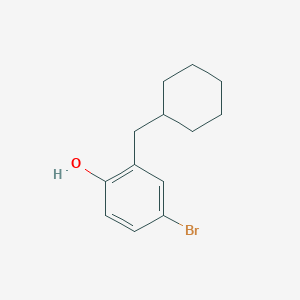
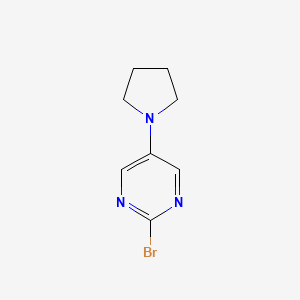
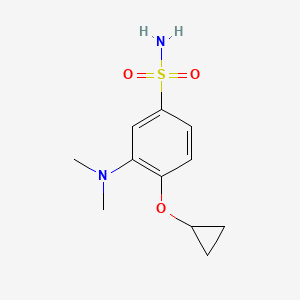
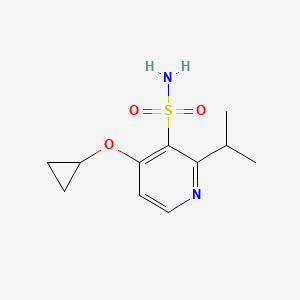

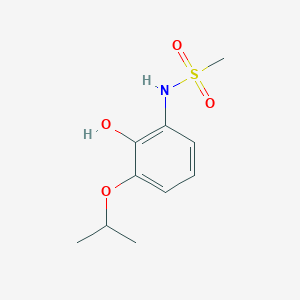
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
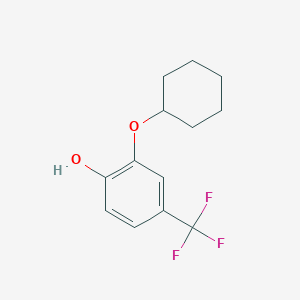
![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
